molecular formula C17H12N4O2 B3961693 6-amino-4-(3-furyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(3-furyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B3961693
M. Wt: 304.30 g/mol
InChI Key: OIOBVIXDDNDDFA-UHFFFAOYSA-N
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Description

The compound “6-amino-4-(3-furyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a type of dihydropyrano[2,3-c]pyrazole . Dihydropyrano[2,3-c]pyrazoles are an important class of heterocyclic compounds due to their wide applications in medicinal and pharmaceutical chemistry .


Synthesis Analysis

Dihydropyrano[2,3-c]pyrazoles can be synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This synthesis can be carried out at room temperature under solvent-free conditions . The use of nano-eggshell/Ti (IV) as a catalyst has been reported to yield good results .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dihydropyrano[2,3-c]pyrazoles include a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . The specific reactions for “this compound” are not available in the search results.

Advantages and Limitations for Lab Experiments

One advantage of FPP is its diverse biological activities, which make it a potential candidate for drug development. FPP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of FPP is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of FPP. One potential area of research is the development of FPP-based drugs for the treatment of inflammatory diseases, cancer, and diabetes. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of FPP. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of FPP in vivo. Overall, the study of FPP has the potential to contribute to the development of novel therapeutics for a range of diseases.

Scientific Research Applications

FPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. FPP has also been shown to possess anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, FPP has been found to have anti-diabetic activity by improving glucose tolerance and insulin sensitivity.

properties

IUPAC Name

6-amino-4-(furan-3-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c18-8-12-13(11-6-7-22-9-11)14-15(10-4-2-1-3-5-10)20-21-17(14)23-16(12)19/h1-7,9,13H,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOBVIXDDNDDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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